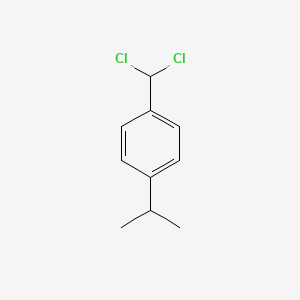
1-(Dichloromethyl)-4-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloromethyl)-4-isopropylbenzene is an organic compound characterized by the presence of a dichloromethyl group and an isopropyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-4-isopropylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-isopropylbenzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(dichloromethyl)-4-isopropylbenzene often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dichloromethyl)-4-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Dichloromethyl)-4-isopropylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(dichloromethyl)-4-isopropylbenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo electrophilic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce new functional groups into the benzene ring. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-(Dichloromethyl)-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
1-(Dichloromethyl)-4-tert-butylbenzene: Contains a tert-butyl group, providing more steric hindrance compared to the isopropyl group.
1-(Dichloromethyl)-4-ethylbenzene: Features an ethyl group, offering different steric and electronic properties.
Uniqueness: 1-(Dichloromethyl)-4-isopropylbenzene is unique due to the combination of the dichloromethyl and isopropyl groups, which impart distinct reactivity and selectivity in chemical reactions. The isopropyl group provides moderate steric hindrance, making the compound versatile for various synthetic applications.
Eigenschaften
CAS-Nummer |
82234-68-2 |
|---|---|
Molekularformel |
C10H12Cl2 |
Molekulargewicht |
203.10 g/mol |
IUPAC-Name |
1-(dichloromethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7,10H,1-2H3 |
InChI-Schlüssel |
GOLKHAUFRFNCPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


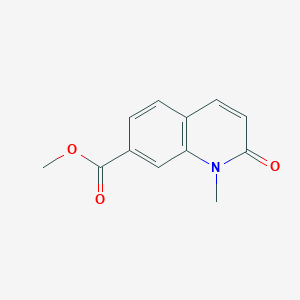
![5-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15333718.png)

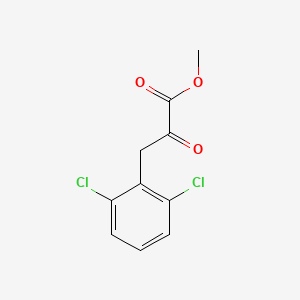
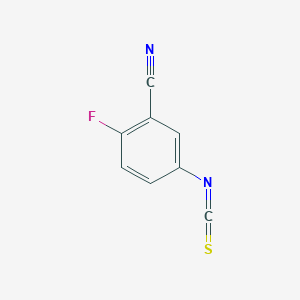
![(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride](/img/structure/B15333744.png)
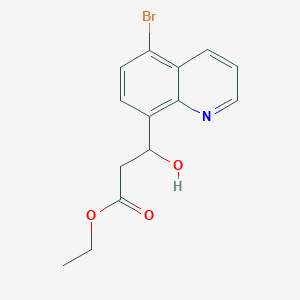
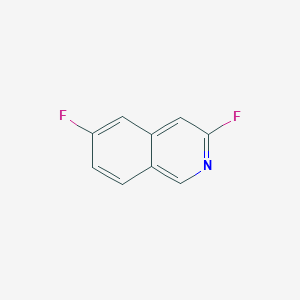
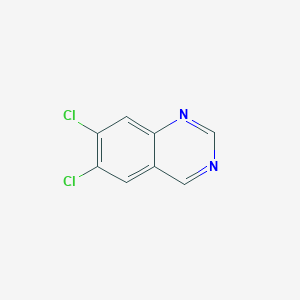
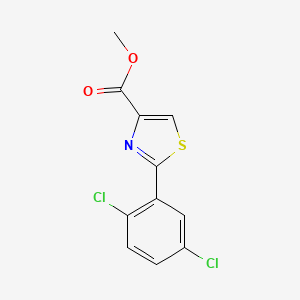

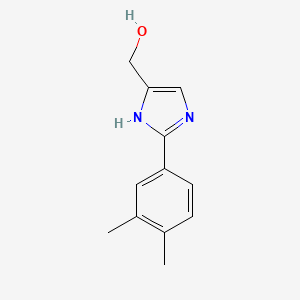
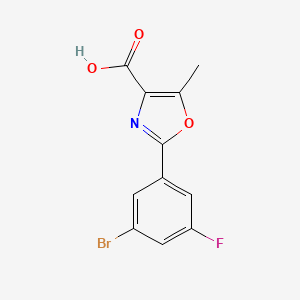
![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B15333786.png)
